molecular formula C7H7F3N2O B13132442 (3-(Trifluoromethoxy)pyridin-4-yl)methanamine

(3-(Trifluoromethoxy)pyridin-4-yl)methanamine

Cat. No.: B13132442
M. Wt: 192.14 g/mol
InChI Key: VETUFJDPXRCIPW-UHFFFAOYSA-N
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Description

(3-(Trifluoromethoxy)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C7H7F3N2O and a molecular weight of 192.14 g/mol . This compound is characterized by the presence of a trifluoromethoxy group attached to a pyridine ring, which is further connected to a methanamine group. The trifluoromethoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3-(trifluoromethoxy)pyridine with formaldehyde and ammonia under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethoxy)pyridin-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, (3-(Trifluoromethoxy)pyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics and materials science .

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

  • (3-(Trifluoromethyl)pyridin-4-yl)methanamine
  • (4-(Trifluoromethoxy)pyridin-3-yl)methanamine

Comparison: Compared to its analogs, (3-(Trifluoromethoxy)pyridin-4-yl)methanamine is unique due to the position of the trifluoromethoxy group on the pyridine ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the trifluoromethoxy group at the 3-position may result in different steric and electronic effects compared to the 4-position, influencing the compound’s overall properties .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

[3-(trifluoromethoxy)pyridin-4-yl]methanamine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)13-6-4-12-2-1-5(6)3-11/h1-2,4H,3,11H2

InChI Key

VETUFJDPXRCIPW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)OC(F)(F)F

Origin of Product

United States

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